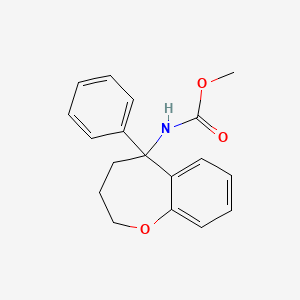
Methylenebis(tert-butylphosphane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylenebis(tert-butylphosphane) is a chemical compound that belongs to the class of tertiary phosphines. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. Methylenebis(tert-butylphosphane) is particularly notable for its use as a ligand in various chemical reactions, especially in catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methylenebis(tert-butylphosphane) can be synthesized through the reaction of tert-butylphosphane with methylene chloride under controlled conditions. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the tert-butylphosphane, allowing it to react with methylene chloride to form the desired product.
Industrial Production Methods
In an industrial setting, the production of methylenebis(tert-butylphosphane) may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Methylenebis(tert-butylphosphane) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: Methylenebis(tert-butylphosphane) can participate in nucleophilic substitution reactions, where the phosphorus atom attacks electrophilic centers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphines, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Methylenebis(tert-butylphosphane) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling.
Biology: The compound is studied for its potential use in biological systems, particularly in enzyme mimetics and as a probe for studying phosphorus-containing biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.
Industry: Methylenebis(tert-butylphosphane) is used in the production of fine chemicals and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which methylenebis(tert-butylphosphane) exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The phosphorus atoms in the compound can donate electron density to the metal center, enhancing its reactivity and selectivity in catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used tertiary phosphine ligand.
Tris(tert-butylphosphane): Similar in structure but with three tert-butyl groups.
Bis(diphenylphosphino)methane: A related compound with different substituents on the phosphorus atoms.
Uniqueness
Methylenebis(tert-butylphosphane) is unique due to its specific steric and electronic properties, which can influence the outcome of catalytic reactions. Its tert-butyl groups provide steric hindrance, which can enhance selectivity in certain reactions, while the methylene bridge offers flexibility in coordination.
Eigenschaften
CAS-Nummer |
94478-02-1 |
|---|---|
Molekularformel |
C9H22P2 |
Molekulargewicht |
192.22 g/mol |
IUPAC-Name |
tert-butyl(tert-butylphosphanylmethyl)phosphane |
InChI |
InChI=1S/C9H22P2/c1-8(2,3)10-7-11-9(4,5)6/h10-11H,7H2,1-6H3 |
InChI-Schlüssel |
XKXHDSVFVJYBTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)PCPC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



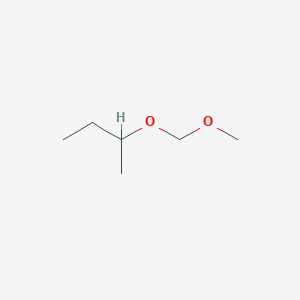
![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
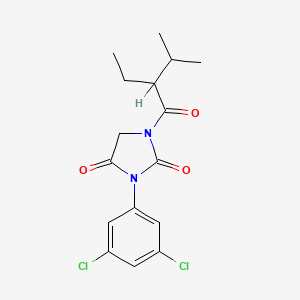
![3,3,8-Trimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B14365999.png)
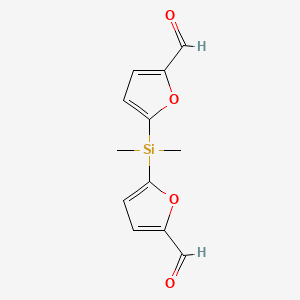


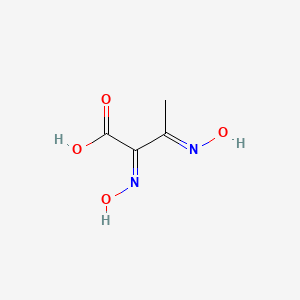
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
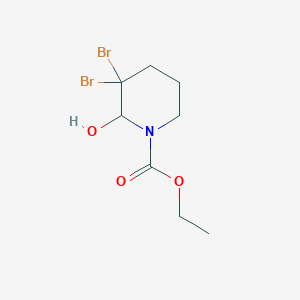
![6,8-Dibromo-1-azaspiro[3.5]nona-5,8-diene-2,7-dione](/img/structure/B14366037.png)
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
